Aristolactames
Aristolactams are a class of bioactive natural products isolated from various marine sources, including sponges and tunicates. These compounds exhibit diverse biological activities, particularly in the fields of immunology, neurobiology, and cancer research. Their structures typically contain an aromatic ring system fused to a lactam moiety, contributing to their unique pharmacological properties. Notably, aristolactams have been found to possess potent anti-inflammatory effects, making them promising candidates for developing new therapeutic agents against inflammatory diseases. Additionally, some derivatives of aristolactams show significant cytotoxicity towards certain cancer cell lines, indicating potential applications in chemotherapy. Due to their structural complexity and biological significance, arristolactams continue to attract considerable interest from both academic and pharmaceutical research communities.

Structure | Nom chimique | CAS | Le MF |
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Aristololactam-glucoside | 17413-41-1 | C23H21NO9 |
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Dibenz[cd,f]indol-4(5H)-one,2-hydroxy-1,6,7-trimethoxy- | 102719-94-8 | C18H15NO5 |
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Dibenz[cd,f]indol-4(5H)-one,2-hydroxy-1,7-dimethoxy- | 102719-96-0 | C17H13NO4 |
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Dibenz[cd,f]indol-4(5H)-one,2-hydroxy-1,5-dimethoxy-, (-)- (9CI) | 188546-49-8 | C17H13NO4 |
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Dibenz[cd,f]indol-4(5H)-one,2-hydroxy-1,3-dimethoxy- | 112501-43-6 | C17H13NO4 |
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14-Hydroxy-15-methoxy-11-oxo-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaene-13-carboxylic acid | 106283-33-4 | C17H11NO5 |
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Dibenz[cd,f]indol-4(5H)-one,3-(hydroxymethyl)-1,2,9-trimethoxy- | 106283-32-3 | C19H17NO5 |
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Aristololactam II | 55610-00-9 | C16H9NO3 |
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Griffithinam | 240122-32-1 | C17H13NO4 |
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Aristololactam A Ia | 97399-90-1 | C16H11NO4 |
Littérature connexe
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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